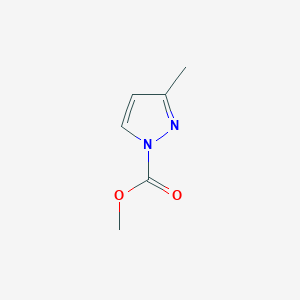

Methyl 3-methyl-1H-pyrazole-1-carboxylate

Description

Properties

Molecular Formula |

C6H8N2O2 |

|---|---|

Molecular Weight |

140.14 g/mol |

IUPAC Name |

methyl 3-methylpyrazole-1-carboxylate |

InChI |

InChI=1S/C6H8N2O2/c1-5-3-4-8(7-5)6(9)10-2/h3-4H,1-2H3 |

InChI Key |

PDGLOGDQXWJWLH-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NN(C=C1)C(=O)OC |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Methyl 3 Methyl 1h Pyrazole 1 Carboxylate and Pyrazole Carboxylate Derivatives

Cyclocondensation Approaches for Pyrazole (B372694) Ring Formation

Cyclocondensation reactions are the most fundamental and widely employed methods for the synthesis of the pyrazole nucleus. These reactions typically involve the condensation of a 1,3-dielectrophilic component with a hydrazine (B178648) derivative, which serves as the N-N component.

The reaction between hydrazines and acetylene (B1199291) dicarboxylates provides a direct route to pyrazole derivatives. For instance, a pseudo four-component synthesis has been developed utilizing acetylene dicarboxylates, hydrazonyl chlorides, and 2-aminothiophenol (B119425) to produce pyrazoles. beilstein-journals.org This method highlights the versatility of acetylene dicarboxylates as building blocks in multicomponent reactions for constructing complex pyrazole systems.

The Knorr pyrazole synthesis, which involves the condensation of 1,3-dicarbonyl compounds with hydrazines, is a classic and enduring method for pyrazole formation. beilstein-journals.orgnih.gov This approach is highly versatile, allowing for the synthesis of a wide array of substituted pyrazoles. beilstein-journals.org For example, 1,3-diketones can be generated in situ from enolates and carboxylic acid chlorides and subsequently reacted with hydrazines in a one-pot multicomponent reaction to yield pyrazoles in good to excellent yields. beilstein-journals.orgorganic-chemistry.org This method tolerates a variety of functional groups. organic-chemistry.org However, the reaction of unsymmetrical 1,3-diketones with substituted hydrazines, such as methylhydrazine, can lead to the formation of two regioisomers. beilstein-journals.orgnih.gov

A notable application of this methodology is the synthesis of 1-aryl-3,4,5-substituted pyrazoles, which can be achieved with high regioselectivity by reacting 1,3-diketones with arylhydrazines at room temperature in N,N-dimethylacetamide. mdpi.com Furthermore, the use of fluorinated alcohols like 2,2,2-trifluoroethanol (B45653) (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (B117542) (HFIP) as solvents has been shown to dramatically increase the regioselectivity in the formation of N-methylpyrazoles from 1,3-diketones and methylhydrazine. acs.org

Table 1: Examples of Pyrazole Synthesis via Condensation of 1,3-Diketones with Hydrazines

| 1,3-Diketone | Hydrazine | Product(s) | Key Features |

| In situ generated from enolate and acid chloride | Hydrazine | Substituted Pyrazole | One-pot, good to excellent yields, tolerates diverse functional groups. beilstein-journals.orgorganic-chemistry.org |

| General 1,3-diketone | Methylhydrazine | Mixture of two regioisomers | A common challenge in this reaction. beilstein-journals.orgnih.gov |

| 1,3-diketone | Arylhydrazine | 1-Aryl-3,4,5-substituted pyrazole | Highly regioselective at room temperature in N,N-dimethylacetamide. mdpi.com |

| 1,3-diketone | Methylhydrazine | N-methylpyrazole | Increased regioselectivity in fluorinated alcohol solvents. acs.org |

Annulation reactions provide another powerful strategy for the synthesis of substituted pyrazoles. A novel sequential [3+2] annulation reaction has been developed using prop-2-ynylsulfonium salts and hydrazonyl chlorides, which yields pyrazoles with functional motifs that can be further modified. rsc.org This method is efficient and scalable. rsc.org Another approach involves the DBU/Lewis acid-mediated annulation of donor-acceptor cyclopropanes with arylhydrazines to produce fully substituted pyrazoles containing a dicyanomethyl group. acs.orgfigshare.com Additionally, a formal [4+1] annulation of α-arylhydrazonoketones and dimethyl sulfonium (B1226848) methylides has been reported for the synthesis of substituted dihydro-1H-pyrazoles and 1H-pyrazoles. researchgate.net

The reaction of hydrazine derivatives with α,β-unsaturated carbonyl compounds is a well-established method for the synthesis of pyrazolines, which can be subsequently oxidized to pyrazoles. beilstein-journals.orgnih.gov This Michael addition-cyclocondensation sequence is a standard approach. nih.gov When hydrazines with good leaving groups, such as tosylhydrazine, are used, the elimination reaction directly affords aromatic pyrazoles. beilstein-journals.orgnih.gov The regioselectivity of this reaction can often be controlled by steric influences. beilstein-journals.org For instance, the cyclo-condensation of α,β-unsaturated ketones with hydrazine derivatives can produce a combination of pyrazole regioisomers. researchgate.net The reaction mechanism involves either a 1,2-addition or a Michael addition, followed by cyclization and dehydration. uclm.es

Table 2: Comparison of Cyclocondensation Approaches for Pyrazole Synthesis

| Method | Key Reactants | Product Type | Advantages | Disadvantages/Challenges |

| Hydrazines and Acetylene Dicarboxylates | Hydrazines, Acetylene Dicarboxylates | Substituted Pyrazoles | Direct route, suitable for multicomponent reactions. beilstein-journals.org | May require specific starting materials. |

| Condensation of 1,3-Diketones | 1,3-Diketones, Hydrazines | Substituted Pyrazoles | Classic, versatile, good yields, tolerates functional groups. beilstein-journals.orgorganic-chemistry.org | Potential for regioisomeric mixtures with unsymmetrical diketones. beilstein-journals.orgnih.gov |

| Annulation Reactions | Prop-2-ynylsulfonium salts, Hydrazonyl chlorides; D-A Cyclopropanes, Arylhydrazines | Functionally diverse Pyrazoles | Access to complex and fully substituted pyrazoles. rsc.orgacs.orgfigshare.com | May involve multi-step sequences or specialized reagents. |

| Hydrazines and α,β-Unsaturated Carbonyls | Hydrazines, α,β-Unsaturated Carbonyls | Pyrazolines, Pyrazoles | Standard approach, direct aromatization with specific hydrazines. beilstein-journals.orgnih.gov | Oxidation step may be required; potential for regioisomers. researchgate.net |

Regioselective Synthesis Strategies and Control of Isomer Formation

Reaction conditions and the choice of reagents play a pivotal role in determining the regioselectivity of pyrazole synthesis. For example, in the condensation of 1,3-diketones with substituted hydrazines, the solvent can have a significant impact. The use of fluorinated alcohols has been shown to dramatically improve regioselectivity in favor of one isomer. acs.org

In the reaction of β-enamino diketones with arylhydrazines, regiochemical control can be achieved to enable one-pot syntheses of highly regioselective pyrazole products. organic-chemistry.org Similarly, the reaction of trichloromethyl enones with hydrazines demonstrates that the nature of the hydrazine is crucial for selectivity; arylhydrazine hydrochlorides favor the 1,3-regioisomer, while the corresponding free hydrazine leads exclusively to the 1,5-regioisomer. acs.org Furthermore, silver-catalyzed reactions of trifluoromethylated ynones with aryl or alkyl hydrazines have been shown to proceed with high regioselectivity, yielding 3-CF3-pyrazoles. mdpi.com The choice of base can also influence the outcome, as demonstrated in the base-mediated [3+2] cycloaddition of 2-alkynyl-1,3-dithianes and sydnones, which affords 1,3,4-trisubstituted pyrazoles with high regioselectivity. acs.org

Table 3: Factors Influencing Regioselectivity in Pyrazole Synthesis

| Factor | Example | Outcome |

| Solvent | Use of fluorinated alcohols (TFE, HFIP) in the reaction of 1,3-diketones with methylhydrazine. acs.org | Dramatically increased formation of one N-methylpyrazole regioisomer. |

| Reagent Form | Reaction of trichloromethyl enones with arylhydrazine hydrochlorides vs. free arylhydrazines. acs.org | Arylhydrazine hydrochlorides yield the 1,3-regioisomer; free hydrazines yield the 1,5-regioisomer. |

| Catalyst | Silver-catalyzed reaction of trifluoromethylated ynones with hydrazines. mdpi.com | Highly regioselective formation of 3-CF3-pyrazoles. |

| Base | Base-mediated [3+2] cycloaddition of 2-alkynyl-1,3-dithianes and sydnones. acs.org | High regioselectivity for 1,3,4-trisubstituted pyrazoles. |

| Reaction Control | Controlled reaction of β-enamino diketones with arylhydrazines. organic-chemistry.org | Enables one-pot, highly regioselective synthesis of pyrazoles. |

Multi-Step Synthesis from Precursors

Utilization of Triazenylpyrazole Intermediates

A versatile route to multi-substituted pyrazole-triazole hybrids involves the use of triazenylpyrazole precursors. kit.edunih.govresearchgate.net This method allows for the N-functionalization of the pyrazole ring before the introduction of the triazole unit via a copper-catalyzed azide-alkyne cycloaddition (CuAAC). kit.edunih.gov The synthesis begins with the formation of 3-(3,3-diisopropyltriaz-1-en-1-yl)-1H-pyrazole precursors from aminopyrazoles. nih.gov These intermediates can then be N-functionalized through nucleophilic substitution with various organohalides. nih.gov Subsequent cleavage of the triazene (B1217601) group yields the corresponding azidopyrazole, which can then undergo CuAAC with a range of alkynes to produce the desired pyrazole-triazole hybrids. kit.edu A one-pot strategy has also been developed that avoids the isolation of the potentially hazardous azide (B81097) intermediates. kit.edunih.gov

Synthesis via α-Difluoro Acetyl Intermediates

The synthesis of pyrazole derivatives containing a difluoromethyl group, such as ethyl 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylate, often proceeds through α,α-difluoro-β-hydroxycarbonyl pyrazole ester intermediates. These can be prepared via a Reformatsky reaction. researchgate.net An atom-efficient route to this key building block for fungicides has been developed, which focuses on green reagents and waste minimization. acs.org

Conversion of β-Keto Esters and β-Enamine Diketones

The condensation of β-keto esters with hydrazine and its derivatives is a traditional and widely used method for synthesizing pyrazolones, which are precursors to pyrazole carboxylates. nih.gov A common starting material is ethyl acetoacetate (B1235776), which reacts with phenylhydrazine (B124118) to yield 1-phenyl-3-methyl-5-pyrazolone. hilarispublisher.com β-Keto esters can be synthesized from ketones and ethyl chloroformate or by the reaction of dimethyl or ethyl carbonate with a ketone in the presence of a strong base. nih.gov

β-Enamino diketones are also valuable intermediates in pyrazole synthesis. ktu.edu These can be prepared by treating β-keto esters with N,N-dimethylformamide dimethyl acetal (B89532) (DMF-DMA). ktu.edumdpi.com The subsequent reaction of these β-enamino diketones with various N-mono-substituted hydrazines affords the target 5-substituted-1H-pyrazole-4-carboxylates as the major products. ktu.edumdpi.com The reaction of β-alkoxycarbonyl-β-enamino keto esters with hydrazines can yield two possible isomeric pyrazoles. clockss.org

Green Chemistry and Sustainable Synthesis Innovations

Atom-Efficient Route Development

The development of atom-efficient synthetic routes is a key principle of green chemistry. One-pot syntheses are particularly valuable in this regard. A rapid and efficient one-pot method for synthesizing pyrazoles from (hetero)arenes and carboxylic acids has been developed, which proceeds through the successive formation of ketones and β-diketones, followed by heterocyclization with hydrazine. researchgate.netrsc.org

Another example of an atom-efficient process is the one-pot cyclization of hydrazone dianions with diethyl oxalate, which provides a convenient synthesis of pyrazole-3-carboxylates and pyrazole-1,5-dicarboxylates. vulcanchem.com Furthermore, a one-pot, two-component reaction of an equimolar mixture of phenyl hydrazine and dimethyl acetylene dicarboxylate (DMAD) at reflux temperature has been used to prepare methyl 5-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate. mdpi.com

The use of multicomponent reactions (MCRs) is another strategy for improving atom economy. A one-pot, four-component domino reaction involving hydrazines, ethyl acetoacetate, aromatic amines, and phenylglyoxal (B86788) monohydrate in water has been developed for the synthesis of novel 1H-furo[2,3-c]pyrazole-4-amines. researchgate.net Green synthesis methodologies for pyrazole derivatives also include solvent-free reactions, the use of water as a green solvent, and microwave-assisted synthesis. researchgate.nettandfonline.comnih.gov

Microwave-Assisted Synthetic Protocols

Microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology in chemical synthesis, offering significant advantages over conventional heating methods. rsc.org By utilizing microwave irradiation, this technique facilitates selective dielectric heating, which can dramatically shorten reaction times, reduce energy consumption, and often lead to higher product yields and enhanced selectivity. rsc.orgnih.gov The application of microwave chemistry has been particularly beneficial in the synthesis of heterocyclic compounds like pyrazoles, enabling protocols that are more sustainable, often using environmentally friendly solvents or entirely solvent-free conditions. rsc.org

The synthesis of pyrazole derivatives is well-suited for microwave assistance. For instance, the reaction of quinolin-2(1H)-one-based α,β-unsaturated ketones with arylhydrazines in acetic acid under microwave irradiation (360 W, 120 °C) produces quinolin-2(1H)-one-based pyrazole derivatives in good yields (68–86%) within a short timeframe of 7–10 minutes. rsc.org Similarly, 1-aroyl-3,5-dimethyl-1H-pyrazoles can be synthesized through the cyclocondensation of carbohydrazide (B1668358) derivatives with 2,4-pentanedione in ethanol (B145695). This reaction, when conducted in a microwave oven at 270 W for 3–5 minutes, results in excellent yields ranging from 82% to 98%. rsc.org

A solvent-free, one-pot approach for synthesizing 4-arylidenepyrazolone derivatives has also been developed using microwave irradiation. mdpi.com By placing ethyl acetoacetate, a substituted phenylhydrazine, and an appropriate benzaldehyde (B42025) in a domestic microwave oven at 420 W for 10 minutes, the target products are formed in yields from 51% to 98%. mdpi.com This method highlights the efficiency and practicality of MAOS, avoiding the need for traditional, often hazardous, solvents. mdpi.com

The benefits of microwave irradiation extend to various multi-step and multi-component reactions. nih.govdergipark.org.tr For example, a two-step synthesis of new pyrazole derivatives involved a first step under 200W microwave for 3 minutes, followed by a second step under 400W for a total of 5-6 minutes. dergipark.org.tr This rapid and efficient method stands in contrast to classical heating techniques that can require reaction times of up to 20 hours. dergipark.org.tr The significant reduction in reaction time, from hours to minutes, underscores the potential of microwave technology to accelerate the discovery and production of novel pyrazole compounds. rsc.orgdergipark.org.tr

| Product Type | Reactants | Microwave Conditions | Reaction Time | Yield (%) | Reference |

|---|---|---|---|---|---|

| Quinolin-2(1H)-one-based pyrazoles | Quinolin-2(1H)-one-based α,β-unsaturated ketones, Arylhydrazines | 360 W, 120 °C | 7–10 min | 68–86 | rsc.org |

| 1-Aroyl-3,5-dimethyl-1H-pyrazoles | Carbohydrazide derivatives, 2,4-Pentanedione | 270 W | 3–5 min | 82–98 | rsc.org |

| 4-Arylidenepyrazolone derivatives | Ethyl acetoacetate, 3-Nitrophenylhydrazine, 3-Methoxy-4-ethoxy-benzaldehyde | 420 W | 10 min | 51–98 | mdpi.com |

| 5-Trifluoromethyl-4,5-dihydro-1H-pyrazoles | Enones, Semicarbazide hydrochloride | 100 W, 70 °C | 4 min | 82–96 | dergipark.org.tr |

Environmentally Conscious Methodologies for Pyrazole Synthesis

In recent years, the principles of green chemistry have been increasingly integrated into the synthesis of pyrazole derivatives to mitigate the environmental impact of traditional chemical processes. benthamdirect.comresearchgate.netnih.gov Conventional methods often rely on harsh reaction conditions, hazardous solvents, and toxic reagents, which pose significant sustainability challenges. benthamdirect.comsci-hub.se Environmentally conscious methodologies aim to address these issues by employing green solvents, solvent-free conditions, renewable energy sources, and recyclable catalysts. researchgate.netnih.gov

Water, as a universal and green solvent, has been effectively utilized in the synthesis of pyrazoles. researchgate.netthieme-connect.com For example, a four-component reaction of ethyl acetoacetate, hydrazine hydrate (B1144303), aromatic aldehydes, and malononitrile (B47326) can be conducted in an aqueous medium under ultrasound irradiation, catalyzed by cyanuric acid and 1-methyl imidazole. researchgate.net This approach not only avoids toxic solvents but also often results in excellent yields and short reaction times. researchgate.net Another green protocol involves the use of polyethylene (B3416737) glycol (PEG-400) and water for the one-pot synthesis of highly substituted pyrazole derivatives at room temperature under ultrasound irradiation, completely avoiding the need for a catalyst. researchgate.net

Solvent-free reactions, often assisted by grinding or microwave irradiation, represent another key strategy in green pyrazole synthesis. benthamdirect.comnih.gov Ball mill grinding, with the addition of a catalytic amount of sulfuric acid, has been identified as a versatile and eco-friendly method for synthesizing N-acyl pyrazoles. nih.gov This mechanochemical approach minimizes waste by eliminating the need for a solvent medium. nih.gov

The use of innovative and recyclable catalysts is also a cornerstone of green pyrazole synthesis. Magnetic nanoparticles, such as nano-[CoFe2O4], have been used as catalysts in the multicomponent synthesis of pyrano[2,3-c]pyrazole derivatives under ultrasonic irradiation. researchgate.net A significant advantage of these catalysts is their easy recovery using an external magnet, allowing for repeated use with minimal loss of activity. researchgate.net This aligns with the green chemistry principles of atom economy and waste reduction. researchgate.net These methodologies demonstrate a significant shift towards more sustainable and economically viable pathways for the production of pyrazole compounds. sci-hub.seresearchgate.net

| Methodology | Key Features | Examples/Catalysts | Advantages | Reference |

|---|---|---|---|---|

| Aqueous Media Synthesis | Use of water as a green solvent | Catalyzed by cyanuric acid and 1-methyl imidazole | Eco-friendly, often high yields, avoids toxic organic solvents | researchgate.netthieme-connect.com |

| Ultrasound-Assisted Synthesis | Application of ultrasonic radiation to promote reaction | Catalyst-free in PEG-400/water; Magnetic nano-[CoFe2O4] catalyst | Reduced reaction times, energy efficiency, operational simplicity | researchgate.netresearchgate.net |

| Mechanochemistry (Ball Milling) | Solvent-free reaction conditions | Catalytic H₂SO₄ | Eliminates solvent waste, versatile for various substrates | nih.gov |

| Recyclable Catalysis | Use of catalysts that can be easily recovered and reused | Magnetic nanoparticles (e.g., nano-[CoFe2O4]) | Reduces waste, lowers cost, sustainable | researchgate.net |

Research on Industrial Scale-Up and Process Optimization

The transition from laboratory-scale synthesis to industrial production of pyrazole carboxylates necessitates the development of convenient, safe, and scalable processes. researchgate.net Research in this area focuses on process optimization to improve yields, reduce costs, ensure safety, and minimize environmental impact, making the manufacturing process economically viable for multikilogram scale production. researchgate.netrsc.org

Simplifying reaction conditions and work-up procedures is crucial for industrial applicability. An improved process for preparing 5-acetyl-1H-pyrazole-3-carboxylic acid, a key intermediate for the drug Darolutamide, was developed to overcome the limitations of prior methods that required complex purification like HPLC. tdcommons.org By utilizing the eco-friendly solvent water, the improved process not only reduces production costs but also simplifies the isolation of the final product, making it more suitable for large-scale manufacturing. tdcommons.org

The use of robust and reusable catalysts is another important strategy for scalable synthesis. A metal-free, sulfonic acid-functionalized reduced graphene oxide (SA-rGO) has been employed as a solid acid carbocatalyst for the synthesis of carboxylic acids. rsc.orgnih.gov This heterogeneous catalyst proved effective for reactions at the gram scale (10 g) and demonstrated excellent reusability for up to eight runs without a significant drop in productivity, a feature that is highly desirable from an industrial perspective. rsc.orgnih.gov Such innovations in process chemistry are vital for the sustainable and cost-effective industrial production of pyrazole-based compounds.

| Strategy | Specific Approach | Example Compound/Process | Key Outcomes | Reference |

|---|---|---|---|---|

| Telescopic Process | Multi-transformation steps without intermediate isolation | AZD8329 (1,4,5-trisubstituted pyrazole) | 75% overall yield; multikilogram scale production | researchgate.net |

| Route Optimization | Parallel-convergent synthesis design | MMV2301 series (antimalarial pyrazoles) | 5.9% global yield; enabled synthesis of ~40 analogues | unicamp.br |

| Green Solvents & Simplified Isolation | Use of water instead of organic solvents | 5-acetyl-1H-pyrazole-3-carboxylic acid | Reduced production cost, simplified product isolation | tdcommons.org |

| Reusable Heterogeneous Catalysis | Application of a solid acid carbocatalyst | Gram-scale synthesis of carboxylic acids | High reusability (up to 8 runs); industrially attractive | rsc.orgnih.gov |

Chemical Reactivity and Transformation Studies of Methyl 3 Methyl 1h Pyrazole 1 Carboxylate

Electrophilic and Nucleophilic Substitution Reactions on the Pyrazole (B372694) Ring

The pyrazole ring is inherently π-excessive, which generally makes it susceptible to electrophilic attack. chim.it However, the reactivity and regiochemistry of these substitutions are heavily influenced by the substituents on the ring.

Electrophilic Substitution: In unsubstituted pyrazole, electrophilic substitution preferentially occurs at the C4 position. This is because the intermediates formed by attack at C4 are more stable, avoiding the disruption of the azomethine linkage which results in a highly unstable intermediate with a positive charge on a nitrogen atom. rrbdavc.org For Methyl 3-methyl-1H-pyrazole-1-carboxylate, the scenario is more complex.

Directing Effects of Substituents: The methyl group (-CH₃) at C3 is an electron-donating group, which activates the ring towards electrophilic attack. Conversely, the methyl carboxylate group (-COOCH₃) at N1 is a strong electron-withdrawing group, which deactivates the entire ring system.

Table 1: Influence of Substituents on Electrophilic Attack on the Pyrazole Ring

| Substituent Group | Position | Electronic Effect | Ring Activity | Preferred Position of Attack |

| -CH₃ | C3 | Electron-Donating | Activating | C4 |

| -COOCH₃ | N1 | Electron-Withdrawing | Deactivating | C4 (if reaction occurs) |

Nucleophilic Substitution: The pyrazole ring is electron-rich and thus generally unreactive towards nucleophiles. chim.it Nucleophilic aromatic substitution on pyrazoles is rare and typically requires the presence of strong electron-withdrawing groups on the ring and a good leaving group (like a halogen) at the position of attack. chim.it

In the case of Methyl 3-methyl-1H-pyrazole-1-carboxylate, there are no suitable leaving groups on the carbon atoms of the ring. Therefore, nucleophilic substitution reactions on the pyrazole ring itself are not a characteristic feature of its reactivity under normal conditions.

Functional Group Transformations of the Carboxylate Moiety

The N-carboxylate group is the primary site for functional group transformations in this molecule.

Esterification: The title compound is already an ester. Its formation would typically involve the reaction of 3-methyl-1H-pyrazole with methyl chloroformate in the presence of a base. Direct esterification would involve the corresponding pyrazole-1-carboxylic acid and methanol (B129727) under acidic catalysis (e.g., using POCl₃ or H₂SO₄), proceeding through a standard Fischer esterification mechanism. vulcanchem.com

Hydrolysis: The ester can be hydrolyzed back to the corresponding carboxylic acid, 3-methyl-1H-pyrazole-1-carboxylic acid, and methanol. This reaction is typically carried out under basic conditions (saponification) using a base like sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH). wikipedia.orggoogleapis.comgoogle.com The mechanism involves the nucleophilic attack of a hydroxide ion on the electrophilic carbonyl carbon of the ester, leading to a tetrahedral intermediate. This intermediate then collapses, expelling the methoxide (B1231860) ion, which subsequently deprotonates the newly formed carboxylic acid.

The methyl carboxylate group can be reduced to a primary alcohol, yielding (3-methyl-1H-pyrazol-1-yl)methanol. This transformation requires a strong reducing agent, as esters are relatively resistant to reduction.

Reagents and Conditions: Lithium aluminum hydride (LiAlH₄) is a common and effective reagent for this type of reduction. chemicalbook.com The reaction is typically performed in an anhydrous ethereal solvent like tetrahydrofuran (B95107) (THF) at low to ambient temperatures. The proposed reaction is as follows:

Methyl 3-methyl-1H-pyrazole-1-carboxylate + LiAlH₄ → (3-methyl-1H-pyrazol-1-yl)methanol

The mechanism involves the nucleophilic addition of a hydride ion (from LiAlH₄) to the ester's carbonyl carbon, followed by elimination of the methoxide group to form an intermediate aldehyde, which is then rapidly reduced further to the primary alcohol.

The carboxylate functional group is at a high oxidation state and is generally resistant to further oxidation under standard conditions. Oxidation studies on Methyl 3-methyl-1H-pyrazole-1-carboxylate would likely target the pyrazole ring or the C3-methyl group. Strong oxidizing agents under harsh conditions could potentially lead to the oxidation of the methyl group to a carboxylic acid or even cause degradation and opening of the pyrazole ring. nih.govnih.gov However, selective oxidation of other parts of the molecule while preserving the carboxylate moiety is not a commonly reported transformation.

Mechanisms of Rearrangement Reactions

While N-acyl pyrazoles can undergo thermal or photochemical rearrangements, the N-carbomethoxy group in Methyl 3-methyl-1H-pyrazole-1-carboxylate is generally stable. rsc.org Rearrangement reactions are not a prominent feature of its chemistry under typical laboratory conditions.

Tautomeric Equilibria and Their Impact on Reactivity

The compound Methyl 3-methyl-1H-pyrazole-1-carboxylate is an N-substituted pyrazole and therefore does not exhibit the prototropic tautomerism characteristic of N-unsubstituted pyrazoles. nih.govnih.gov However, the tautomeric equilibrium of its precursor, 3(5)-methyl-1H-pyrazole, is crucial as it directly influences the synthetic outcome.

N-unsubstituted pyrazoles with different substituents at the C3 and C5 positions exist as a mixture of two rapidly interconverting annular tautomers. rrbdavc.org For 3(5)-methyl-1H-pyrazole, the equilibrium is between 3-methyl-1H-pyrazole and 5-methyl-1H-pyrazole.

Table 2: Tautomeric Forms of the Precursor, 3(5)-methyl-1H-pyrazole

| Tautomer | Structure | Relative Stability |

| 3-methyl-1H-pyrazole | Slightly less stable | |

| 5-methyl-1H-pyrazole | Slightly more stable fu-berlin.deresearchgate.net |

The position of this equilibrium is influenced by factors such as the solvent, temperature, and the electronic nature of the substituent. fu-berlin.de Studies have shown that for 3(5)-methylpyrazole, there is a slight preference for the 5-methyl tautomer in solution. fu-berlin.de

This tautomerism has a direct impact on reactivity, particularly during N-alkylation or N-acylation reactions used to synthesize the title compound. The reaction of 3(5)-methyl-1H-pyrazole with an electrophile like methyl chloroformate can yield two different regioisomers:

Methyl 3-methyl-1H-pyrazole-1-carboxylate (from attack on the N1 of the 3-methyl tautomer)

Methyl 5-methyl-1H-pyrazole-1-carboxylate (from attack on the N1 of the 5-methyl tautomer)

The ratio of these products depends on the relative stability and nucleophilicity of the nitrogen atoms in each tautomer under the specific reaction conditions. nih.gov Therefore, controlling the regioselectivity of this reaction is a key challenge in the synthesis of Methyl 3-methyl-1H-pyrazole-1-carboxylate.

Derivatization Strategies for Novel Pyrazole Scaffolds

The pyrazole core is a versatile scaffold in medicinal chemistry and materials science. Derivatization of the pyrazole ring allows for the fine-tuning of its physicochemical and biological properties. Methyl 3-methyl-1H-pyrazole-1-carboxylate serves as a key intermediate for the synthesis of a wide array of novel pyrazole-based compounds through various derivatization strategies. These strategies primarily involve the introduction of diverse substituents onto the pyrazole ring and the construction of fused heterocyclic systems.

Synthesis of Substituted Pyrazole Analogues

The synthesis of substituted pyrazole analogues from pyrazole precursors is a fundamental approach to creating new chemical entities with potentially enhanced activities. Methodologies for introducing a variety of functional groups onto the pyrazole ring are well-established and can be adapted for the derivatization of the Methyl 3-methyl-1H-pyrazole-1-carboxylate scaffold.

One common strategy involves the condensation of β-dicarbonyl compounds or their equivalents with hydrazine (B178648) derivatives. For instance, the reaction of ethyl acetoacetate (B1235776) with phenylhydrazine (B124118) can yield 3-methyl-1-phenyl-1H-pyrazol-5-ol in high yield, a reaction catalyzed by nano-ZnO. nih.gov This highlights a classic approach to constructing the pyrazole ring, which can be subsequently modified.

Modern synthetic methods offer one-pot, three-component procedures for the preparation of 3,5-disubstituted 1H-pyrazoles. organic-chemistry.org Such a procedure can involve the condensation of a substituted aromatic aldehyde and tosylhydrazine, followed by a cycloaddition with a terminal alkyne, accommodating various functional groups and sterically hindered substrates. organic-chemistry.org Another efficient method is the copper-promoted aerobic oxidative [3+2] cycloaddition of N,N-disubstituted hydrazines with alkynoates, which provides substituted pyrazoles with high regioselectivity. organic-chemistry.org

The regiocontrolled synthesis of 1-substituted-3(5)-carboxyalkyl-1H-pyrazoles can be achieved using trichloromethyl enones as starting materials. acs.orgnih.gov The selectivity of the reaction is dependent on the nature of the hydrazine used; arylhydrazine hydrochlorides tend to yield the 1,3-regioisomer, while the free hydrazine leads to the 1,5-regioisomer. acs.orgnih.gov

Furthermore, existing pyrazole rings can be functionalized. For example, 1-aryl-4-(4,5-dihydro-1H-imidazol-2-yl)-3-methyl-1H-pyrazoles can be obtained in a three-step synthesis. nih.gov The Vilsmeier-Haack reaction is another powerful tool for introducing a formyl group at the 4-position of the pyrazole ring, as demonstrated by the synthesis of 3-(2-hydroxyphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde from a hydrazone precursor. nih.gov

The following table summarizes various synthetic strategies for obtaining substituted pyrazole analogues, with conditions and reported yields.

| Starting Materials | Reagents and Conditions | Product | Yield (%) | Reference |

| Ethyl acetoacetate, Phenylhydrazine | nano-ZnO, catalyst | 3-methyl-1-phenyl-1H-pyrazol-5-ol | 95 | nih.gov |

| Substituted aromatic aldehydes, Tosylhydrazine, Terminal alkynes | One-pot, three-component reaction | 3,5-disubstituted 1H-pyrazoles | Good | organic-chemistry.org |

| N,N-disubstituted hydrazines, Alkynoates | Cu2O, base, air (oxidant) | Substituted pyrazoles | Good | organic-chemistry.org |

| Trichloromethyl enones, Arylhydrazine hydrochlorides | Methanol | Methyl 1,3-diaryl-1H-pyrazole-5-carboxylates | 37-97 | acs.orgnih.gov |

| Trichloromethyl enones, Free arylhydrazines | Methanol | Methyl 1,5-diaryl-1H-pyrazole-3-carboxylates | 52-83 | acs.orgnih.gov |

| Hydrazone | POCl3/DMF (Vilsmeier-Haack reagent) | 4-Formyl pyrazole derivative | - | nih.gov |

| Active methylene (B1212753) reagent, Phenylisothiocyanate, Iodomethane, Substituted hydrazine | NaH, DMF, 95-100 °C | Tetra-substituted phenylaminopyrazole derivatives | Moderate to good | nih.gov |

| Alkyl 2-alkomethylene-4,4-difluoro-3-oxobutyrate, Methylhydrazine | Toluene, K2CO3, -10°C to 10°C | Alkyl 3-difluoromethyl-1-methyl-1H-pyrazole-4-carboxylic acid ester | 83.8 | google.com |

Formation of Fused Heterocyclic Systems

The fusion of a pyrazole ring with other heterocyclic systems is a powerful strategy for creating novel molecular architectures with unique properties. These fused systems often exhibit interesting biological activities and are of great interest in drug discovery. The 5-aminopyrazole moiety is a particularly useful building block for the synthesis of various fused pyrazolo-heterocycles.

For example, the reaction of 5-amino-3-methyl-1-phenylpyrazole with various reagents can lead to the formation of pyrazolo[3,4-b]pyridines. researchgate.net The reaction with ethoxymethylenemalononitrile (B14416) or ethyl 2-cyano-3-ethoxyacrylate gives substituted 3-methyl-1-phenylpyrazole intermediates, which can then be cyclized to the corresponding pyrazolo[3,4-b]pyridine derivatives. researchgate.net

Another example is the synthesis of chromone-fused pyrazoles. The treatment of 3-formylchromone with 5-amino-3-methyl-1H-pyrazole in refluxing dimethylformamide (DMF) with 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) as a catalyst results in the formation of 3,7-dimethylchromeno[2,3-b]pyrazolo[4,3-e]pyridin-5(1H)-one. nih.gov Similarly, the reaction of chromanones with 5-amino-3-arylpyrazoles in pyridine (B92270) can yield benzopyrano[4,3-d]pyrazolo[l,5-a]pyrimidines. nih.gov

The synthesis of pyrazolo[3',4':4,5]thiopyrano[2,3-d]pyrimidine and pyrazolo[4,3-c] nih.govorganic-chemistry.orgresearchgate.nettriazolo[1,5-a]pyridine derivatives can be achieved from 6-amino-1,4-dihydro-3-methyl-1-phenyl-4-thioxothiopyrano[4,3-c]pyrazole-7-carbonitrile by reacting it with reagents like carbon disulfide/methyl iodide or thiosemicarbazide. researchgate.net

The following table provides examples of the synthesis of fused heterocyclic systems derived from pyrazole precursors.

| Pyrazole Precursor | Reagents and Conditions | Fused Heterocyclic System | Yield (%) | Reference |

| 5-Amino-3-methyl-1-phenylpyrazole | Ethoxymethylenemalononitrile, then cyclization | Pyrazolo[3,4-b]pyridine derivative | - | researchgate.net |

| 5-Amino-3-methyl-1-phenylpyrazole | Ethyl 2-cyano-3-ethoxyacrylate, then cyclization with AlCl3 or POCl3 | Pyrazolo[3,4-b]pyridine derivatives | - | researchgate.net |

| 3-Formylchromone, 5-Amino-3-methyl-1H-pyrazole | DMF/DBU, reflux | 3,7-Dimethylchromeno[2,3-b]pyrazolo[4,3-e]pyridin-5(1H)-one | 60 | nih.gov |

| Chromanones, 5-Amino-3-arylpyrazoles | Pyridine, 100 °C | 7-Chromon-3-ylbenzopyrano[4,3-d]pyrazolo[l,5-a]pyrimidines | 51-57 | nih.gov |

| 6-Amino-1,4-dihydro-3-methyl-1-phenyl-4-thioxothiopyrano[4,3-c]pyrazole-7-carbonitrile | CS2/CH3I | Pyrazolo[3',4':4,5]thiopyrano[2,3-d]pyrimidine derivative | - | researchgate.net |

| 6-Amino-1,4-dihydro-3-methyl-1-phenyl-4-thioxothiopyrano[4,3-c]pyrazole-7-carbonitrile | H2NNHCSNH2 | Pyrazolo[4,3-c] nih.govorganic-chemistry.orgresearchgate.nettriazolo[1,5-a]pyridine derivative | - | researchgate.net |

| 2-Amino-4-(1,3-diphenyl-1H-pyrazol-4-yl)-6-(phenylthio)pyridine-3,5-dicarbonitrile | Methyl hydrazine, reflux at 150 °C | Pyrazolo[3,4-b]pyridine derivative | 75 | ekb.eg |

Advanced Structural Elucidation and Spectroscopic Characterization Methodologies

Single-Crystal X-ray Diffraction Analysis

Single-crystal X-ray diffraction is a powerful technique for determining the exact three-dimensional arrangement of atoms within a crystalline solid. This methodology offers unambiguous insights into the molecule's geometry, conformation, and the nature of its interactions in the solid state.

Determination of Molecular Geometry and Conformation

X-ray diffraction studies on pyrazole (B372694) derivatives have successfully elucidated key geometric parameters. For instance, in a related compound, ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate, the analysis revealed a nonplanar geometry. bohrium.com The compound crystallizes in the monoclinic system with the space group P21/c. bohrium.com Such analyses provide precise bond lengths, bond angles, and torsion angles, which are crucial for understanding the molecule's steric and electronic properties. nih.gov

Elucidation of Tautomeric Forms in the Solid State

For pyrazole derivatives capable of tautomerism, single-crystal X-ray diffraction can definitively identify the predominant tautomeric form in the solid state. For example, studies on 1H-pyrazole-3-(N-tert-butyl)carboxamide confirmed that it exists exclusively as one tautomer in the crystalline form. sci-hub.se Similarly, methyl 5-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate crystallizes from an ethanol (B145695) solution in its enol tautomeric form. mdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy Techniques

NMR spectroscopy is an indispensable tool for elucidating the structure of molecules in solution. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments provides detailed information about the chemical environment of individual atoms and their connectivity.

1H, 13C, and 15N NMR for Structural Confirmation

One-dimensional NMR spectroscopy is fundamental for the initial structural verification of pyrazole derivatives.

¹H NMR: The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. For pyrazole-based compounds, characteristic signals for the pyrazole ring protons, methyl groups, and ester moieties can be readily identified. rsc.orgnih.gov For instance, in a related pyrazole, the ¹H NMR spectrum showed a singlet for the pyrazole ring proton and distinct signals for the methyl ester protons. ktu.edu

¹³C NMR: The carbon-13 NMR spectrum reveals the different carbon environments within the molecule. The chemical shifts of the pyrazole ring carbons, the methyl carbon, and the carbonyl carbon of the ester group are diagnostic for confirming the molecular framework. rsc.orgnih.gov In some cases, broadening of pyrazole carbon signals can indicate dynamic processes such as tautomeric equilibrium in solution. ktu.edu

¹⁵N NMR: Nitrogen-15 NMR spectroscopy provides direct information about the nitrogen atoms in the pyrazole ring. The chemical shifts of the "pyrrole-like" and "pyridine-like" nitrogen atoms are distinct and can be used to differentiate between regioisomers. ktu.edu

Table 1: Representative NMR Data for Pyrazole Derivatives

| Nucleus | Chemical Shift (ppm) | Multiplicity | Assignment |

| ¹H | ~2.3 | s | C-CH₃ |

| ¹H | ~3.8 | s | O-CH₃ |

| ¹H | ~6.3 | d | Pyrazole H-4 |

| ¹H | ~7.8 | d | Pyrazole H-5 |

| ¹³C | ~14 | q | C-CH₃ |

| ¹³C | ~52 | q | O-CH₃ |

| ¹³C | ~107 | d | Pyrazole C-4 |

| ¹³C | ~130 | d | Pyrazole C-5 |

| ¹³C | ~148 | s | Pyrazole C-3 |

| ¹³C | ~162 | s | C=O |

Note: The chemical shifts are approximate and can vary depending on the solvent and specific substitution pattern of the pyrazole ring.

2D NMR for Connectivity and Regiochemical Assignments

Two-dimensional NMR techniques are crucial for establishing the connectivity between atoms and for the unambiguous assignment of regioisomers.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. It is useful for tracing out spin systems within the molecule. rsc.org

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the directly attached carbon atoms, providing a clear map of C-H one-bond connectivities. rsc.org

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons that are separated by two or three bonds. youtube.com It is particularly powerful for identifying quaternary carbons and for establishing the connectivity across heteroatoms, which is essential for determining the regiochemistry of substitution on the pyrazole ring. For example, a three-bond correlation between the N-methyl protons and a pyrazole ring carbon can definitively establish the position of the methyl group. ktu.edu

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of their bonding connectivity. NOESY is instrumental in confirming regiochemical assignments by observing spatial proximities between specific groups, such as an N-methyl group and a nearby proton on the pyrazole ring or a substituent. nih.govktu.edu

Dynamic NMR for Tautomeric Exchange Studies

Dynamic Nuclear Magnetic Resonance (DNMR) spectroscopy is a powerful technique for investigating the kinetics of dynamic processes, such as tautomeric exchange. In asymmetrically substituted NH-pyrazoles, prototropic tautomerism can lead to an equilibrium between two or more forms. researchgate.netresearchgate.net Although Methyl 3-methyl-1H-pyrazole-1-carboxylate has a methyl group at the N1 position, preventing classical NH tautomerism, related pyrazole systems provide insight into dynamic processes that can be studied by NMR.

For instance, in NH-pyrazoles, the rate of proton exchange between the nitrogen atoms is often rapid on the NMR timescale at room temperature. ktu.edu This rapid exchange results in time-averaged signals in both ¹H and ¹³C NMR spectra. However, by lowering the temperature, the exchange rate can be slowed sufficiently to observe distinct signals for each tautomer, allowing for the determination of their equilibrium constants. fu-berlin.de

In the case of 3(5)-substituted pyrazoles, the broadening of the C-3 and C-5 carbon signals in the ¹³C-NMR spectrum is a hallmark of tautomeric equilibrium. ktu.edu As the temperature is lowered, these broad signals resolve into sharp, separate peaks corresponding to the individual tautomers. ktu.edusci-hub.se For example, studies on 3(5)-methylpyrazole revealed a mixture of tautomers at -20 °C in hexamethylphosphorotriamide (HMPT). fu-berlin.de Similarly, research on 1H-pyrazole-3-(N-tert-butyl)-carboxamide showed that while it exists as a single tautomer in the solid state, both forms are present in solution in a temperature-dependent ratio. sci-hub.seresearchgate.net

These principles demonstrate how DNMR could be applied to study any potential dynamic processes in Methyl 3-methyl-1H-pyrazole-1-carboxylate or its derivatives, such as restricted rotation around single bonds or other conformational changes.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman techniques, is indispensable for identifying the functional groups within a molecule. The spectrum of Methyl 3-methyl-1H-pyrazole-1-carboxylate is expected to exhibit characteristic absorption bands corresponding to its pyrazole ring, methyl substituent, and methyl carboxylate group.

The key vibrational modes can be assigned based on established data for pyrazole derivatives and other organic compounds. derpharmachemica.com The ester carbonyl (C=O) stretching vibration is one of the most prominent peaks, typically appearing in the 1710-1728 cm⁻¹ region. mdpi.comnih.gov The C-O stretching vibrations of the ester group are expected in the 1300-1000 cm⁻¹ range. nih.gov

The methyl groups (both on the ring and the ester) give rise to characteristic C-H stretching and bending vibrations. Asymmetric and symmetric stretching modes for CH₃ are generally observed around 2993-2949 cm⁻¹ and 2918-2848 cm⁻¹, respectively. derpharmachemica.com Methyl deformation and rocking vibrations are also expected at lower wavenumbers. derpharmachemica.com Vibrations associated with the pyrazole ring, including C-H, C=N, and C-C stretching, contribute to a complex fingerprint region, typically below 1600 cm⁻¹.

Table 1: Predicted FT-IR and Raman Vibrational Frequencies for Methyl 3-methyl-1H-pyrazole-1-carboxylate

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

| C-H (Methyl) | Asymmetric/Symmetric Stretch | 2990 - 2840 |

| C=O (Ester) | Stretch | 1728 - 1710 |

| C=N / C=C (Ring) | Stretch | 1600 - 1400 |

| C-H (Methyl) | Deformation | 1465 - 1370 |

| C-N (Ring) | Stretch | 1400 - 1200 |

| C-O (Ester) | Stretch | 1300 - 1000 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a crucial analytical tool for determining the molecular weight of a compound and gaining structural insights from its fragmentation pattern. For Methyl 3-methyl-1H-pyrazole-1-carboxylate (C₆H₈N₂O₂), the molecular weight is 140.14 g/mol . In electron ionization mass spectrometry (EI-MS), the compound is expected to show a molecular ion peak (M⁺˙) at an m/z (mass-to-charge ratio) of 140.

The fragmentation of this molecule would likely proceed through several characteristic pathways common to esters and pyrazole derivatives. researchgate.netlibretexts.orgscienceready.com.au A primary fragmentation event for esters is the cleavage of the C-O bond, leading to the loss of the methoxy (B1213986) group (•OCH₃). This would produce an acylium ion at m/z 109. Another common pathway is the loss of the entire carbomethoxy group (•COOCH₃), which would result in a fragment corresponding to the N-methylated 3-methylpyrazole (B28129) cation at m/z 81. libretexts.org

Further fragmentation of the pyrazole ring itself is also anticipated. Pyrazole rings are known to fragment via the loss of a nitrogen molecule (N₂) or hydrogen cyanide (HCN). researchgate.net For example, the m/z 81 fragment could potentially lose HCN to yield a fragment at m/z 54. researchgate.net

Table 2: Predicted Mass Spectrometry Fragmentation for Methyl 3-methyl-1H-pyrazole-1-carboxylate

| m/z Value | Proposed Fragment Ion | Proposed Neutral Loss |

| 140 | [C₆H₈N₂O₂]⁺˙ (Molecular Ion) | - |

| 109 | [M - •OCH₃]⁺ | •OCH₃ (31 Da) |

| 81 | [M - •COOCH₃]⁺ | •COOCH₃ (59 Da) |

| 54 | [C₃H₄N]⁺ | HCN (from m/z 81) |

Elemental Analysis for Compound Purity and Composition Verification

Elemental analysis is a fundamental technique used to determine the mass percentages of the constituent elements in a compound. This data is essential for verifying the empirical formula and assessing the purity of a synthesized sample. For Methyl 3-methyl-1H-pyrazole-1-carboxylate, with the molecular formula C₆H₈N₂O₂, the theoretical elemental composition can be calculated with high precision.

The process involves combusting a small, precisely weighed sample of the compound and quantifying the resulting combustion products (e.g., CO₂, H₂O, N₂). The experimental results are then compared with the calculated theoretical values. A close agreement between the found and calculated percentages provides strong evidence for the compound's identity and purity. mdpi.com

Table 3: Elemental Composition of Methyl 3-methyl-1H-pyrazole-1-carboxylate (C₆H₈N₂O₂)

| Element | Symbol | Atomic Weight | Theoretical Percentage (%) |

| Carbon | C | 12.011 | 51.42% |

| Hydrogen | H | 1.008 | 5.75% |

| Nitrogen | N | 14.007 | 19.99% |

| Oxygen | O | 15.999 | 22.83% |

Computational and Theoretical Chemistry Investigations

Density Functional Theory (DFT) Calculations for Electronic Structure

DFT calculations are a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. These calculations are employed to predict a variety of molecular properties for pyrazole (B372694) derivatives, from optimized geometry to thermodynamic parameters. By solving the Kohn-Sham equations, DFT provides a detailed map of electron density, which is fundamental to understanding the molecule's behavior. For pyrazole compounds, methods like B3LYP, often paired with basis sets such as 6-311++G(d,p), are commonly used to perform these calculations. researchgate.net

Geometry optimization is a computational process used to determine the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. dergipark.org.tr For pyrazole derivatives, DFT methods are utilized to calculate the equilibrium geometry by minimizing the electronic energy. The optimized structure provides key parameters such as bond lengths, bond angles, and dihedral angles. dergipark.org.truomphysics.net

Vibrational frequency analysis is subsequently performed on the optimized geometry. This calculation serves two primary purposes: it confirms that the optimized structure is a true energy minimum (indicated by the absence of imaginary frequencies), and it predicts the molecule's infrared (IR) and Raman spectra. These theoretical spectra can be compared with experimental data to validate the calculated structure and aid in the assignment of vibrational modes. researchgate.netijcce.ac.ir

Table 1: Representative Optimized Geometric Parameters for a Pyrazole Derivative (3H-Methyl-1H-pyrazole-1-carboxamide) This table presents crystallographic data for a closely related compound, 3H-Methyl-1H-pyrazole-1-carboxamide, as a representative example of the type of data obtained from geometry optimization and experimental validation.

| Parameter | Value |

| Crystal System | Triclinic |

| a (Å) | 7.9452 |

| b (Å) | 10.6072 |

| c (Å) | 12.3860 |

| α (°) | 108.994 |

| β (°) | 100.300 |

| γ (°) | 94.810 |

| Volume (ų) | 935.56 |

Source: Adapted from Sivasubramanian et al., Journal of the Indian Chemical Society (2022). researchgate.net

Frontier Molecular Orbital (FMO) theory is a key framework for understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this context. The HOMO energy level is associated with the molecule's ability to donate electrons, while the LUMO energy level relates to its ability to accept electrons. researchgate.net

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical descriptor of molecular stability and reactivity. researchgate.net A large energy gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. researchgate.net Conversely, a small energy gap suggests that the molecule is more reactive and can be easily polarized. researchgate.net This analysis helps in predicting how the molecule will interact with other species in chemical reactions.

Table 2: Illustrative Frontier Molecular Orbital Energies for a Pyrazole Derivative This table provides an example of FMO data calculated for pyrazole compounds to illustrate the concepts of HOMO-LUMO analysis.

| Parameter | Energy (eV) |

| EHOMO | -6.89 |

| ELUMO | -1.54 |

| Energy Gap (ΔE) | 5.35 |

Note: Values are representative and based on typical DFT calculations for pyrazole derivatives.

Molecular Electrostatic Potential (MEP) mapping is a visualization technique that illustrates the charge distribution within a molecule. preprints.org It is calculated from the total electron density and provides a color-coded map of the electrostatic potential on the molecule's surface. researchgate.net MEP is an invaluable tool for predicting the reactive sites for electrophilic and nucleophilic attacks. nih.gov

The color scheme in an MEP map typically ranges from red to blue. researchgate.net

Red/Yellow Regions: Indicate negative electrostatic potential, representing electron-rich areas. These sites are susceptible to electrophilic attack and are associated with lone pairs of electronegative atoms like oxygen and nitrogen. nih.gov

Blue Regions: Indicate positive electrostatic potential, representing electron-deficient areas. These sites are prone to nucleophilic attack and are typically found around hydrogen atoms attached to electronegative atoms. nih.gov

Green Regions: Represent neutral or zero potential areas. nih.gov

For pyrazole derivatives, MEP maps can pinpoint the nucleophilic sites on the nitrogen atoms of the pyrazole ring and the oxygen atoms of the carboxylate group, as well as the electrophilic sites on various hydrogen atoms. researchgate.net

Fukui function analysis is a more quantitative method within DFT for identifying reactive sites in a molecule. nih.gov It measures the change in electron density at a specific point when an electron is added to or removed from the system. This allows for the characterization of local reactivity at an atomic level. researchgate.net

The Fukui functions are defined as:

f+(r): For nucleophilic attack (electron acceptance). A high value indicates a site that is favorable for attack by a nucleophile.

f-(r): For electrophilic attack (electron donation). A high value indicates a site that is favorable for attack by an electrophile.

f0(r): For radical attack.

This analysis provides a more refined prediction of reactivity compared to MEP maps, specifying which individual atoms are the most likely centers for electrophilic and nucleophilic interactions. nih.govresearchgate.net

Non-linear optical (NLO) materials are substances that exhibit a nonlinear response to an applied electric field, such as that from intense laser light. These materials are crucial for applications in photonics and optoelectronics. nih.gov DFT calculations can effectively predict the NLO properties of a molecule by computing its dipole moment (μ), linear polarizability (α), and first-order hyperpolarizability (β). dergipark.org.tr

A high value of hyperpolarizability (β) is a primary indicator of a significant NLO response. dergipark.org.tr Molecules with large dipole moments, extended π-conjugated systems, and strong electron donor-acceptor groups often exhibit enhanced NLO properties. researchgate.net Theoretical predictions of these parameters for pyrazole derivatives can guide the synthesis of new materials with potential NLO applications. researchgate.net

Table 3: Example of Calculated NLO Properties for a Pyrazole Derivative This table shows representative NLO parameters that can be calculated using DFT methods.

| Parameter | Calculated Value |

| Dipole Moment (μ) in Debye | 4.28 |

| Mean Polarizability (α) in a.u. | 150.34 |

| First Hyperpolarizability (β) in a.u. | 785.12 |

Note: Values are representative and based on typical DFT calculations for heterocyclic compounds.

DFT calculations, combined with statistical mechanics, can be used to predict the thermodynamic properties of a molecule at various temperatures. ijcce.ac.ir These properties include standard enthalpy (H), entropy (S), heat capacity (Cv), and Gibbs free energy (G).

These calculations are derived from the vibrational frequencies obtained during the geometry optimization process. The thermodynamic data provides valuable information on the stability of the molecule and the spontaneity of reactions in which it may participate. For instance, the relationship between enthalpy, entropy, and temperature can predict how the stability of the compound changes under different thermal conditions. ijcce.ac.ir

Table 4: Illustrative Thermodynamic Properties at Standard Temperature (298.15 K) This table presents an example of thermodynamic data that can be computed via DFT.

| Property | Value |

| Enthalpy (H) (kcal/mol) | -250.6 |

| Heat Capacity (Cv) (cal/mol·K) | 35.8 |

| Entropy (S) (cal/mol·K) | 95.2 |

| Gibbs Free Energy (G) (kcal/mol) | -278.9 |

Note: Values are hypothetical and for illustrative purposes only.

Molecular Dynamics Simulations for Conformational Analysis

Molecular dynamics (MD) simulations are employed to study the time-dependent behavior of molecules, providing a detailed picture of their conformational flexibility and stability. For pyrazole derivatives, MD simulations are particularly useful in understanding how the molecule behaves in a biological environment, such as the active site of a protein. nih.gov

A typical MD simulation for a ligand-protein complex runs for a significant duration, often up to 100 nanoseconds, to ensure the system reaches equilibrium. nih.gov Key metrics analyzed from these simulations include the Root Mean Square Deviation (RMSD) and the Root Mean Square Fluctuation (RMSF).

Root Mean Square Deviation (RMSD): This metric tracks the average deviation of the protein's backbone atoms or the ligand's atoms from their initial positions over time. A stable RMSD value over the course of the simulation suggests that the ligand remains securely bound and the protein maintains its structural integrity. nih.govresearchgate.net For example, in simulations of pyrazole inhibitors bound to RET kinase, a stable protein RMSD was achieved after 20 ns, indicating the complex reached a stable conformation. nih.gov

Root Mean Square Fluctuation (RMSF): RMSF measures the fluctuation of individual amino acid residues or atoms within the molecule. It helps identify flexible regions, such as loops in a protein, versus more rigid regions. Low fluctuation for a bound ligand indicates stable binding. researchgate.net

These simulations reveal that pyrazole derivatives can form stable complexes with protein targets, with minimal fluctuations indicating a well-defined and stable binding mode. nih.govresearchgate.net

| Parameter | Typical Value / Software | Purpose |

|---|---|---|

| Simulation Time | 50 - 100 ns | To ensure the system reaches a stable equilibrium state. nih.govnih.gov |

| Software | Gromacs, Schrödinger (Maestro) | To perform the complex calculations required for the simulation. nih.govnih.gov |

| Analysis Metrics | RMSD, RMSF | To evaluate the stability of the ligand-protein complex and the flexibility of its components. researchgate.net |

Quantum Chemical Descriptors and Their Correlation with Reactivity

Quantum chemical calculations, often using Density Functional Theory (DFT), are used to determine the electronic properties of molecules. These properties, known as quantum chemical descriptors, are crucial for predicting a molecule's reactivity and stability. nih.govnih.gov For pyrazoles, these descriptors help explain their versatile chemistry. nih.gov

Key descriptors include:

HOMO (Highest Occupied Molecular Orbital): The energy of the HOMO is related to the molecule's ability to donate electrons. A higher HOMO energy indicates a better electron donor.

LUMO (Lowest Unoccupied Molecular Orbital): The energy of the LUMO relates to the ability to accept electrons. A lower LUMO energy signifies a better electron acceptor.

HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is an indicator of chemical reactivity. A smaller gap suggests the molecule is more polarizable and reactive.

Theoretical studies on pyrazolone (B3327878) derivatives have shown that different tautomeric forms (see section 5.4) possess distinct electronic properties. For instance, N-H tautomers often prove to be better at single electron transfer (SET) processes, while O-H tautomers may be more effective in hydrogen atom transfer (HAT) mechanisms, which can be predicted using these descriptors. nih.gov The reactivity of the pyrazole scaffold is influenced by its electron-rich nature, with specific carbon and nitrogen atoms acting as nucleophilic or electrophilic centers. nih.gov

| Descriptor | Symbol | Correlation with Reactivity |

|---|---|---|

| HOMO Energy | EHOMO | Indicates electron-donating ability; higher energy means more reactive as a nucleophile. |

| LUMO Energy | ELUMO | Indicates electron-accepting ability; lower energy means more reactive as an electrophile. |

| Energy Gap | ΔE = ELUMO - EHOMO | A small gap correlates with high chemical reactivity and low kinetic stability. |

Theoretical Studies of Tautomerism and Solvation Effects

Pyrazoles are well-known to exhibit annular tautomerism, a phenomenon where a proton can reside on either of the two nitrogen atoms in the five-membered ring. nih.govresearchgate.net This equilibrium can significantly influence the molecule's chemical properties and biological activity. Theoretical calculations are instrumental in predicting the most stable tautomer under different conditions. researchgate.net

Computational studies, often at the MP2 or B3LYP levels of theory, can calculate the relative energies and Gibbs free energies (ΔG) of different tautomers. researchgate.net These studies have shown that the stability of a tautomer is highly dependent on the nature and position of substituents on the pyrazole ring. nih.govresearchgate.net

Substituent Effects: Electron-donating groups (e.g., -OH) tend to stabilize the N2-H tautomer, while electron-withdrawing groups (e.g., -COOH) favor the N1-H tautomer. researchgate.net

Solvation Effects: The surrounding solvent can also shift the tautomeric equilibrium. Theoretical models often account for solvent effects using methods like the Polarizable Continuum Model (PCM). In pyrazolone systems, polar protic solvents can favor certain tautomeric forms by stabilizing them through hydrogen bonding. nih.govresearchgate.net

For instance, studies on substituted pyrazolones show that while one tautomer may be the most stable in the gas phase, the energy differences between tautomers can decrease in polar media, making multiple forms accessible in solution. nih.gov

| Factor | Influence on Tautomeric Equilibrium | Computational Method |

|---|---|---|

| Substituent Type | Electron-donating vs. electron-withdrawing groups stabilize different tautomers. researchgate.net | DFT (e.g., B3LYP), MP2 calculations. researchgate.net |

| Solvent Polarity | Polar solvents can stabilize more polar tautomers, shifting the equilibrium. nih.gov | Solvation models (e.g., PCM). nih.gov |

| Intramolecular H-Bonds | Can significantly stabilize a specific tautomer, lowering its relative energy. nih.gov | Geometric optimization and energy calculation. |

Protein Binding Affinity Prediction via Molecular Docking

Molecular docking is a computational technique used to predict the binding mode and affinity of a small molecule (ligand) within the active site of a target protein. ajol.infonih.gov This method is widely used in drug discovery to screen potential inhibitors and understand their mechanism of action at a molecular level. nih.govnih.gov

The process involves placing the ligand in various conformations within the protein's binding pocket and calculating a "docking score" or binding energy for each pose. nih.govekb.eg A lower binding energy generally indicates a more favorable and stable interaction. nih.gov The analysis of the best-docked pose reveals key interactions, such as:

Hydrogen Bonds: Crucial for specificity and affinity.

Hydrophobic Interactions: Important for stabilizing the ligand in the binding pocket.

Pi-Pi Stacking: Aromatic interactions that contribute to binding.

Docking studies on various pyrazole derivatives have successfully predicted their potential as inhibitors for a range of protein kinases and other enzymes. nih.govnih.gov For example, docking of pyrazole-carboxamides into carbonic anhydrase (hCA) receptors revealed binding scores superior to the reference inhibitor, with detailed analysis showing specific hydrogen bonds and hydrophobic interactions with active site residues. nih.gov These theoretical results provide a framework for designing new pyrazole derivatives with improved potency and selectivity. nih.gov

| Compound Class | Protein Target | Key Interacting Residues | Binding Score (Example) |

|---|---|---|---|

| Pyrazole-carboxamides | Carbonic Anhydrase II (hCA II) | His94, His96, Thr199, Thr200 | -8.5 kcal/mol nih.gov |

| Pyrazole derivatives | CDK2 (Cyclin-dependent kinase 2) | Ile10, Lys20, Asp145 | -10.35 kJ/mol nih.gov |

| Pyrazole derivatives | VEGFR-2 (Kinase) | Cys919, Asp1046 | -10.09 kJ/mol nih.gov |

Mechanistic Biological Activity Research Molecular and Cellular Level

Enzyme Inhibition and Activation Studies (In Vitro)

While direct enzyme inhibition or activation studies for Methyl 3-methyl-1H-pyrazole-1-carboxylate were not identified, the broader class of pyrazole (B372694) derivatives has been extensively studied for its potent inhibitory effects on various enzymes.

Research into pyrazole-carboxamides, which share a similar structural motif, has demonstrated significant inhibitory activity against human carbonic anhydrase (hCA) isoenzymes I and II. nih.gov For instance, certain novel phenyl-substituted pyrazole-carboxamide derivatives carrying a sulfonamide moiety have shown inhibition constants (Kᵢ) in the low micromolar and even nanomolar range for hCA I and hCA II, respectively. nih.gov

Furthermore, other pyrazole derivatives have been identified as inhibitors of digestive enzymes. Studies have shown that compounds such as 2-(5-methyl-1H-pyrazole-3-carbonyl)-N-phenylhydrazine-1-carboxamide can inhibit α-glucosidase and α-amylase, enzymes crucial for carbohydrate digestion. nih.gov This suggests a potential role for pyrazole-based compounds in managing postprandial hyperglycemia. nih.gov The inhibitory concentrations (IC₅₀) for these enzymes were found to be comparable to the standard drug, Acarbose. nih.gov

Table 1: Enzyme Inhibition by Various Pyrazole Derivatives

| Compound Class | Target Enzyme(s) | Observed Effect | IC₅₀ / Kᵢ Values |

|---|---|---|---|

| Pyrazole-carboxamides | Carbonic Anhydrase (hCA I & II) | Inhibition | Kᵢ values from 0.007–4.235 µM nih.gov |

| Pyrazole Derivatives | α-glucosidase, α-amylase | Inhibition | IC₅₀ values from 75.62–120.2 µM nih.gov |

Receptor Binding and Ligand Interaction Investigations

Direct investigations into the receptor binding profile of Methyl 3-methyl-1H-pyrazole-1-carboxylate are not presently available. However, research on related pyrazole-carboxamides indicates that these molecules can engage in significant interactions with non-receptor biomolecular targets, such as DNA.

Studies on novel 1H-pyrazole-3-carboxamide derivatives have explored their potential to interact with DNA. jst.go.jp It is hypothesized that the rigid, electron-rich pyrazole ring can embed into the minor grooves of DNA, engaging in π–π stacking interactions with DNA bases, which is a crucial component for DNA-binding activity. jst.go.jp Molecular docking, combined with spectral and viscosity measurements, has been used to build and validate a DNA minor groove binding model for these compounds. jst.go.jp This interaction with DNA is suggested as a potential off-target mechanism that could contribute to the antiproliferative effects of these compounds. jst.go.jp

Molecular Mechanism of Action Elucidation (In Vitro/Theoretical)

Theoretical and in vitro studies of various pyrazole compounds have identified several specific molecular targets. As noted previously, enzymes like carbonic anhydrases, α-glucosidase, and α-amylase are key targets. nih.govnih.gov

In the context of antimicrobial activity, bacterial topoisomerases have been identified as a likely target. Molecular docking studies suggest that pyrazole derivatives can bind within the active site of Topoisomerase IV, a mechanism that would disrupt DNA replication and lead to bacterial cell death. johnshopkins.eduekb.eg This interaction is a proposed mechanism for the antibacterial effects observed in this class of compounds. johnshopkins.edunih.gov

For anticancer applications, pathways such as the RhoA/ROCK pathway have been implicated. Certain benzo[b]thiophene-3-carboxylic acid derivatives featuring a 1-methyl-1H-pyrazol moiety have shown inhibitory activity on this pathway, which is crucial for cellular processes that promote tumor growth and metastasis. tandfonline.com

Non-covalent interactions, particularly hydrogen bonds, are fundamental to the biological activity of pyrazole derivatives, governing their conformation and interaction with molecular targets. mhmedical.com The pyrazole ring itself contains both hydrogen bond donor (N-H) and acceptor (N) sites, facilitating these critical interactions.

Crystallographic studies of related pyrazole-carboxylate compounds have provided direct evidence of these interactions. For example, the crystal structure of methyl 5-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate reveals strong intermolecular O-H···N and weaker C-H···O hydrogen bonds that link molecules into chains and dimers. mdpi.com Similarly, detailed analyses of 1H-pyrazole-3-carboxylic acid have identified intermolecular C−H… N and N−H… N hydrogen bonds as key stabilizing forces in its supramolecular structure. researchgate.net These interactions are crucial for the packing of molecules in the solid state and are indicative of the interactions that can occur within a biological binding pocket. researchgate.net

In Vitro Studies of Molecular Antioxidant Properties and Free Radical Scavenging

The pyrazole scaffold is a component of edaravone, a known free radical scavenger, and many other pyrazole derivatives have been investigated for their antioxidant properties. nih.gov These studies typically employ assays such as the 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH) radical scavenging method to quantify antioxidant capacity.

A variety of substituted pyrazoles have demonstrated good to excellent free radical scavenging activity. For instance, a series of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) showed potent scavenging activity, with some derivatives exhibiting lower IC₅₀ values (indicating higher potency) than the ascorbic acid standard. nih.gov Similarly, studies on novel thienyl-pyrazoles and other substituted pyrazoles confirm their ability to scavenge DPPH radicals, with activities often compared to standards like butylated hydroxyanisole (BHA) and Trolox. nih.govresearchgate.netmdpi.com The mechanism involves the donation of a hydrogen atom from the pyrazole derivative to the stable DPPH radical. mdpi.com

Table 2: DPPH Radical Scavenging Activity of Selected Pyrazole Derivatives

| Compound/Class | IC₅₀ (µM) | Standard | Standard IC₅₀ (µM) |

|---|---|---|---|

| 4,4′-(Arylmethylene)bis(pyrazol-5-ol) derivative 3i | 6.2 ± 0.6 | Ascorbic Acid | Not specified in µM |

| Thienyl-pyrazole derivative 5g | 0.245 ± 0.01 | Ascorbic Acid | 0.483 ± 0.01 |

In Vitro Investigations of Antimicrobial Activity Mechanisms

Numerous pyrazole derivatives have been synthesized and evaluated for their antimicrobial properties against a wide range of bacterial and fungal pathogens. nih.govresearchgate.netnih.govsrce.hracs.org The pyrazole ring is considered a "biologically privileged" scaffold in the development of new antimicrobial agents. ekb.eg

The primary molecular mechanism implicated in the antibacterial action of pyrazoles is the inhibition of bacterial DNA gyrase and topoisomerase IV. johnshopkins.edunih.gov These enzymes are essential for bacterial DNA replication, and their inhibition leads to a bactericidal effect. Molecular docking simulations have shown that pyrazole derivatives can fit into the ATP-binding site of these enzymes, preventing their normal function. ekb.eg

In vitro testing has confirmed the activity of pyrazole carboxylates and related structures against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli, Pseudomonas aeruginosa) bacteria, as well as fungal strains like Candida albicans. ekb.egsrce.hrresearchgate.net The minimum inhibitory concentration (MIC) values for some of these compounds are comparable to, and in some cases better than, standard antibiotics like ampicillin (B1664943) and chloramphenicol. ekb.egsrce.hr

Cellular Anti-inflammatory Pathways Modulation Research (In Vitro Models)

Research on pyrazole derivatives indicates their potential to modulate key cellular pathways involved in inflammation. sciencescholar.usmdpi.combohrium.com A primary mechanism of action for many anti-inflammatory compounds is the inhibition of cyclooxygenase (COX) enzymes, which are crucial for the production of prostaglandins—key mediators of inflammation. tandfonline.comresearchgate.netnih.gov Studies on various pyrazole-containing compounds have demonstrated their ability to inhibit COX-1 and/or COX-2 enzymes, thereby reducing prostaglandin (B15479496) synthesis. nih.govnih.gov

Another critical pathway in the inflammatory response is the nuclear factor-kappa B (NF-κB) signaling cascade. nih.govfrontiersin.org NF-κB is a transcription factor that regulates the expression of numerous pro-inflammatory genes, including those for cytokines and chemokines. nih.govfrontiersin.orgnih.gov Some pyrazole derivatives have been investigated for their ability to suppress the activation of NF-κB, which could contribute to their anti-inflammatory effects. mdpi.com While direct evidence for Methyl 3-methyl-1H-pyrazole-1-carboxylate is not available, the pyrazole scaffold is a common feature in many compounds that exhibit these modulatory effects on inflammatory pathways. sciencescholar.usmdpi.com

Cell Proliferation Inhibition Studies in Cancer Cell Lines (In Vitro)

The pyrazole nucleus is a core structural component in numerous compounds developed for their anticancer properties. srrjournals.com These derivatives have been shown to inhibit the proliferation of various cancer cell lines through diverse mechanisms. nih.govnih.gov While specific studies on Methyl 3-methyl-1H-pyrazole-1-carboxylate are not detailed in the reviewed literature, the general class of pyrazole carboxamides and related esters has been a focus of anticancer research. jst.go.jpnih.govcbijournal.com

The anti-proliferative activity of these compounds is often quantified by their half-maximal inhibitory concentration (IC50) value, which represents the concentration of a drug that is required for 50% inhibition of cell growth in vitro. researchgate.netresearchgate.netnih.govnih.gov Research on various pyrazole derivatives has demonstrated a wide range of IC50 values across different cancer cell lines, indicating varying degrees of potency and selectivity. srrjournals.comresearchgate.netscience.gov For instance, certain substituted pyrazole derivatives have shown significant cytotoxicity against human breast cancer (MCF-7), colon cancer (HCT-116), and liver cancer (HepG2) cell lines. jst.go.jpresearchgate.net The mechanisms underlying this antiproliferative activity can include the induction of apoptosis (programmed cell death), cell cycle arrest, and the inhibition of specific kinases involved in cancer progression. nih.govnih.gov

Interactive Data Table: Illustrative IC50 Values for various Pyrazole Derivatives against Cancer Cell Lines

Note: This table is illustrative and based on data for the broader class of pyrazole derivatives, as specific data for Methyl 3-methyl-1H-pyrazole-1-carboxylate was not available in the reviewed sources.

| Compound Class | Cancer Cell Line | IC50 (µM) |

| Pyrazole-benzamide derivative | HCT-116 | 7.74 |

| Pyrazole-benzamide derivative | MCF-7 | 4.98 |

| 1,5-Diaryl pyrazole derivative | A549 (Lung) | 8.0 |

| 1,5-Diaryl pyrazole derivative | HeLa (Cervical) | 9.8 |

| 1,5-Diaryl pyrazole derivative | MCF-7 (Breast) | 5.8 |

Molecular Structure-Activity Relationship (SAR) Studies

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry for optimizing the biological activity of a lead compound by modifying its chemical structure. dntb.gov.uarsc.orgnih.gov For the pyrazole class of compounds, SAR studies have provided valuable insights into the structural requirements for both anti-inflammatory and anticancer activities. rsc.orgnih.gov

Key aspects of the pyrazole scaffold that are often manipulated in SAR studies include the substituents at the N1, C3, and C5 positions of the pyrazole ring. nih.gov For instance, the nature of the substituent at the N1 position can significantly influence the compound's selectivity for COX-2 over COX-1, a desirable trait for anti-inflammatory agents with reduced gastrointestinal side effects. nih.gov Similarly, the groups attached to the C3 and C5 positions can impact the compound's potency and spectrum of activity against different cancer cell lines. nih.gov